molecular formula C15H13I4NNaO5 B035673 Levothyroxine sodium monohydrate CAS No. 25416-65-3

Levothyroxine sodium monohydrate

Cat. No.: B035673
CAS No.: 25416-65-3
M. Wt: 817.87 g/mol
InChI Key: VSGRWOHSMUGJIF-LTCKWSDVSA-N
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Description

The major hormone derived from the thyroid gland. Thyroxine is synthesized via the iodination of tyrosines (MONOIODOTYROSINE) and the coupling of iodotyrosines (DIIODOTYROSINE) in the THYROGLOBULIN. Thyroxine is released from thyroglobulin by proteolysis and secreted into the blood. Thyroxine is peripherally deiodinated to form TRIIODOTHYRONINE which exerts a broad spectrum of stimulatory effects on cell metabolism.

Mechanism of Action

Target of Action

Levothyroxine sodium, also known as Levothyroxine sodium monohydrate, is a synthetic form of thyroxine (T4), a major endogenous hormone secreted by the thyroid gland . The primary targets of Levothyroxine are nearly every cell in the body, but it has a particularly strong effect on the cardiac system . It also binds to a plasma membrane receptor integrin αVβ3 at the Arg-Gly-Asp recognition site .

Mode of Action

Levothyroxine acts as a replacement in deficiency syndromes such as hypothyroidism . It is a synthetically prepared levo-isomer of thyroxine (T4) that acts as a prodrug of T3 in target tissues . T4 and T3 diffuse into the cell nucleus and bind to thyroid receptor proteins attached to DNA . This binding triggers a series of downstream effects including activation of mitogen-activated protein kinase (MAPK; ERK1/2) and causes subsequent effects on cellular/nuclear events including angiogenesis and tumor cell proliferation .

Biochemical Pathways

The regulation of thyroid hormones within the hypothalamic-pituitary-thyroid (HPT) axis is complex, consisting of multiple feedback and feed-forward loops . In response to Thyroid Stimulating Hormone (TSH) release by the pituitary gland, a normally functioning thyroid gland will produce and secrete T4, which is then converted through deiodination into its active metabolite T3 . T4 and T3 act on nearly every cell of the body, affecting metabolic rate, heart rate, and systemic vascular resistance .

Pharmacokinetics

Levothyroxine sodium is primarily absorbed in the small intestine, specifically the jejunum and ileum, within three hours of ingestion . Its bioavailability is about 70% following an oral dose . Once in the circulation, it is almost entirely bound to plasma proteins, which protects it from metabolism or excretion and prolongs its half-life .

Result of Action

Levothyroxine sodium replacement therapy reverses many metabolic disturbances associated with hypothyroidism, including resetting of reduced energy expenditure and metabolic rate, correction of dyslipidemia, improvement in insulin sensitivity and glycemic control, and reversal of a pro-inflammatory and procoagulant state . It also leads to the eventual correction of mood disturbances .

Action Environment

Environmental factors can affect the absorption and efficacy of Levothyroxine sodium. For instance, fasting increases T4 absorption, while malabsorption syndromes and certain foods such as soybeans, milk, and dietary fiber decrease it . Other factors such as pre-existing intestinal disorders or concomitant intakes of certain supplements that contain metal ions or drugs can inhibit the absorption of Levothyroxine into the bloodstream . Furthermore, exposure to direct sunlight can result in more than 60% decomposition of Levothyroxine sodium in solution form .

Biochemical Analysis

Biochemical Properties

Levothyroxine sodium plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The regulation of thyroid hormones within the hypothalamic-pituitary-thyroid axis is complex, consisting of multiple feedback and feed-forward loops . Levothyroxine sodium replacement therapy for people with hypothyroidism must be considered within this context, as many patients will have residual thyroid activity .

Cellular Effects

Levothyroxine sodium has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Levothyroxine sodium replacement reverses many metabolic disturbances associated with hypothyroidism including resetting of reduced energy expenditure and metabolic rate, correction of dyslipidaemia, improvement in insulin sensitivity and glycaemic control, and reversal of a pro-inflammatory and procoagulant state .

Molecular Mechanism

Levothyroxine sodium exerts its effects at the molecular level through several mechanisms. It is converted into its active metabolite T3 in target tissues, via the actions of deiodinase enzymes . T3 then enters the cell nucleus and binds to DNA-bound thyroid receptors, which regulate gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Levothyroxine sodium change over time. The exposure of Levothyroxine sodium in solution form to direct sunlight for 80 min resulted in more than 60% decomposition . Temperature up to 100°C has no effect .

Dosage Effects in Animal Models

The effects of Levothyroxine sodium vary with different dosages in animal models. For instance, when the correct dose is established, Levothyroxine sodium should not cause adverse reactions in dogs. If the dose is too high, dogs may show symptoms of hyperthyroidism, such as weight loss, hunger, excessive peeing, excessive drinking, and aggressiveness .

Metabolic Pathways

Levothyroxine sodium is involved in several metabolic pathways. The major pathway of thyroid hormone metabolism is through sequential deiodination . This process involves various enzymes and cofactors.

Transport and Distribution

Levothyroxine sodium is transported and distributed within cells and tissues. It is absorbed mainly in the ileum and jejunum . In plasma, Levothyroxine sodium is highly bound to plasma proteins (>99.9%) and distributes within a volume equal approximately to the human body’s total extracellular water volume .

Subcellular Localization

Levothyroxine sodium and its active form T3 diffuse into the cell nucleus and bind to thyroid receptors, which regulate gene transcription . This indicates the subcellular localization of Levothyroxine sodium in the cell nucleus.

Properties

CAS No.

25416-65-3

Molecular Formula

C15H13I4NNaO5

Molecular Weight

817.87 g/mol

IUPAC Name

sodium;(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;pentahydrate

InChI

InChI=1S/C15H11I4NO4.Na.H2O/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);;1H2/t12-;;/m0../s1

InChI Key

VSGRWOHSMUGJIF-LTCKWSDVSA-N

Isomeric SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)O)N.O.[Na]

SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.[Na+]

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N.O.[Na]

31178-59-3
55-03-8

Pictograms

Health Hazard

Synonyms

3,5,3',5'-Tetraiodothyronine
Berlthyrox
Dexnon
Eferox
Eltroxin
Eltroxine
Euthyrox
Eutirox
L Thyrox
L Thyroxin beta
L Thyroxin Henning
L Thyroxine
L Thyroxine Roche
L-3,5,3',5'-Tetraiodothyronine
L-Thyrox
L-Thyroxin beta
L-Thyroxin Henning
L-Thyroxine
L-Thyroxine Roche
Lévothyrox
Levo T
Levo-T
Levothroid
Levothyroid
Levothyroxin Deladande
Levothyroxin Delalande
Levothyroxine
Levothyroxine Sodium
Levoxine
Levoxyl
Novothyral
Novothyrox
O-(4-Hydroxy-3,5-diiodophenyl) 3,5-diiodo-L-tyrosine
O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodotyrosine
Oroxine
Sodium Levothyroxine
Synthroid
Synthrox
T4 Thyroid Hormone
Thevier
Thyrax
Thyroid Hormone, T4
Thyroxin
Thyroxine
Tiroidine
Tiroxina Leo
Unithroid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levothyroxine sodium monohydrate
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Levothyroxine sodium monohydrate
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Levothyroxine sodium monohydrate
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Levothyroxine sodium monohydrate
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Levothyroxine sodium monohydrate
Customer
Q & A

Q1: What makes levothyroxine sodium monohydrate undesirable in a pharmaceutical formulation?

A1: Levothyroxine sodium pentahydrate (C₁₅H₁₀I₄NNaO₄⋅5H₂O) can partially dehydrate under realistic storage conditions (40°C/0% relative humidity for 3 hours) to form the monohydrate []. The crystal structure of this compound (C₁₅H₁₀I₄NNaO₄⋅H₂O) suggests it is highly reactive []. This reactivity could lead to chemical degradation of the active pharmaceutical ingredient and is therefore undesirable.

Q2: How do common excipients affect the stability of levothyroxine sodium pentahydrate?

A2: Research has shown that both the hygroscopicity and acidity of excipients can significantly impact the stability of levothyroxine sodium pentahydrate []:

  • Hygroscopic excipients: Materials like povidone can dehydrate levothyroxine sodium pentahydrate even in sealed containers, leading to the formation of the less stable monohydrate [].
  • Acidic excipients: These excipients promote the disproportionation of levothyroxine sodium pentahydrate, resulting in the formation of levothyroxine (free acid) []. This degradation pathway was especially pronounced with excipients like lactose monohydrate, microcrystalline cellulose, and croscarmellose sodium [].

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